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Compound of Interest

Compound Name:
7-Methoxy-3-methylquinoline-2-

thiol

Cat. No.: B11767809 Get Quote

Technical Guide: 7-Methoxy-3-methylquinoline-
2-thiol
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 7-Methoxy-3-methylquinoline-2-thiol is not a commercially

available substance and does not have an assigned CAS number based on available records.

This guide provides postulated identifiers, a proposed synthetic route, and representative

experimental data based on analogous, structurally similar compounds.

Core Identifiers and Physicochemical Properties
Due to the absence of experimental data for the target compound, the following table

summarizes its postulated chemical identifiers and predicted physicochemical properties.
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Identifier Type Value

IUPAC Name 7-Methoxy-3-methyl-1H-quinoline-2-thione

Synonyms 7-Methoxy-3-methylquinoline-2-thiol

Molecular Formula C₁₁H₁₁NOS

Molecular Weight 205.28 g/mol

Canonical SMILES COC1=CC2=C(C=C1)N=C(C=C2C)S

InChI Key (Predicted)

CAS Number Not Assigned

Note: The thiol-thione tautomerism is a key characteristic of 2-mercaptoquinolines. The thione

form is generally considered the more stable tautomer.

Proposed Synthesis
A plausible and efficient two-step synthetic pathway for 7-methoxy-3-methylquinoline-2-thiol
is proposed, commencing with the synthesis of the corresponding 2-quinolinone precursor,

followed by a thionation reaction.

Step 1: Synthesis of 7-Methoxy-3-methylquinolin-2(1H)-
one
A common and effective method for the synthesis of 2-quinolinones is the Conrad-Limpach

synthesis. This involves the condensation of an aniline with a β-ketoester.

Experimental Protocol:

Reaction Setup: A mixture of m-anisidine (1.0 eq.) and ethyl acetoacetate (1.1 eq.) in ethanol

is stirred at room temperature.

Condensation: The reaction mixture is heated to reflux for 4-6 hours to facilitate the formation

of the intermediate ethyl 3-((3-methoxyphenyl)amino)but-2-enoate. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).
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Cyclization: The solvent is removed under reduced pressure. The resulting crude

intermediate is added portion-wise to a pre-heated high-boiling point solvent, such as

diphenyl ether, at approximately 250 °C. This promotes the thermal cyclization to form 7-

methoxy-3-methylquinolin-2(1H)-one.

Work-up and Purification: After cooling, the reaction mixture is diluted with an equal volume

of hexane, and the precipitated product is collected by filtration. The crude product is then

washed with hexane and can be further purified by recrystallization from a suitable solvent

like ethanol or acetic acid.

Step 2: Thionation of 7-Methoxy-3-methylquinolin-2(1H)-
one
The conversion of the carbonyl group of the 2-quinolinone to a thiocarbonyl is effectively

achieved using Lawesson's reagent.

Experimental Protocol:

Reaction Setup: 7-Methoxy-3-methylquinolin-2(1H)-one (1.0 eq.) and Lawesson's reagent

(0.5 eq.) are suspended in a dry, inert solvent such as toluene or xylene under an inert

atmosphere (e.g., nitrogen or argon).

Thionation: The reaction mixture is heated to reflux (typically 110-140 °C) for 2-4 hours. The

reaction should be monitored by TLC for the disappearance of the starting material.

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature, and the solvent is removed under reduced pressure. The residue is then

purified by column chromatography on silica gel using an appropriate eluent system (e.g., a

gradient of ethyl acetate in hexane) to afford the desired product, 7-methoxy-3-
methylquinoline-2-thiol.

Synthesis Workflow Diagram
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Step 1: Conrad-Limpach Synthesis

Step 2: Thionation

m-Anisidine

Ethyl 3-((3-methoxyphenyl)amino)but-2-enoate

Ethanol, Reflux

Ethyl Acetoacetate

7-Methoxy-3-methylquinolin-2(1H)-one

Diphenyl Ether, 250 °C

7-Methoxy-3-methylquinoline-2-thiol

Toluene, Reflux

Lawesson's Reagent

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 7-Methoxy-3-methylquinoline-2-thiol.

Representative Data of Analogous Compounds
The following tables present representative experimental data for structurally similar quinoline-

2-thiol and quinolin-2-one derivatives. This data can serve as a reference for the expected

characteristics of 7-methoxy-3-methylquinoline-2-thiol.

Table 1: Physical and Spectroscopic Data of Analogous
Quinolin-2-ones
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Compound
Molecular
Formula

Melting Point
(°C)

¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

7-Methoxy-4-

methylquinolin-

2(1H)-one

C₁₁H₁₁NO₂ 245-247

11.8 (s, 1H), 7.8

(d, 1H), 6.9 (dd,

1H), 6.8 (d, 1H),

6.1 (s, 1H), 3.8

(s, 3H), 2.4 (s,

3H)

162.9, 161.4,

150.1, 140.8,

126.9, 117.2,

112.9, 109.8,

98.7, 55.4, 18.7

3-Methylquinolin-

2(1H)-one
C₁₀H₉NO 225-227

12.2 (s, 1H), 7.7

(s, 1H), 7.5 (d,

1H), 7.4 (t, 1H),

7.2 (d, 1H), 7.1

(t, 1H), 2.1 (s,

3H)

162.7, 138.8,

137.9, 129.5,

128.1, 122.3,

122.1, 120.1,

114.9, 18.1

Table 2: Physical and Spectroscopic Data of Analogous
Quinoline-2-thiols

Compound
Molecular
Formula

Melting Point
(°C)

¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

Quinoline-2-thiol C₉H₇NS 160-162

13.5 (br s, 1H),

8.0 (d, 1H), 7.7

(d, 1H), 7.6 (t,

1H), 7.4 (d, 1H),

7.3 (t, 1H), 7.2

(d, 1H)

178.1, 141.2,

138.9, 130.8,

127.9, 126.5,

123.4, 118.2

4-

Methylquinoline-

2-thiol

C₁₀H₉NS 175-177

13.4 (br s, 1H),

7.9 (d, 1H), 7.6

(t, 1H), 7.4 (d,

1H), 7.2 (t, 1H),

6.9 (s, 1H), 2.5

(s, 3H)

177.5, 147.8,

140.1, 130.2,

126.8, 124.9,

123.1, 118.5,

19.2
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Note: NMR data is typically recorded in DMSO-d₆ and chemical shifts (δ) are reported in parts

per million (ppm). The broad singlet observed at high ppm in the ¹H NMR spectra of the thiol

and one derivatives corresponds to the N-H proton.

Logical Relationship Diagram
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Caption: Key components in the synthesis of 7-Methoxy-3-methylquinoline-2-thiol.

To cite this document: BenchChem. [7-Methoxy-3-methylquinoline-2-thiol CAS number and
identifiers.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11767809#7-methoxy-3-methylquinoline-2-thiol-cas-
number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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